Ethyl 3,4-Dihydroxybenzoate-13C3
Description
Significance of Carbon-13 (13C) Isotopic Enrichment in Contemporary Scientific Investigations
Among the stable isotopes used, Carbon-13 (¹³C) holds particular importance. acs.org Unlike radioactive isotopes, ¹³C is non-radioactive and safe to use in a wide range of studies, including those involving living organisms. acs.org Its natural abundance is about 1.1%, so enriching a compound with ¹³C makes it easily distinguishable from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgosti.gov This enrichment enables precise quantification of molecules in complex mixtures and the elucidation of metabolic pathways. acs.orgunimi.it
Role of Isotopically Labeled Analogs in Tracing Molecular Transformations
Isotopically labeled analogs, such as those enriched with ¹³C, serve as tracers to follow the transformation of a molecule. osti.govnih.gov In metabolic research, a ¹³C-labeled compound can be introduced into a biological system, and its journey through various metabolic pathways can be monitored by detecting the ¹³C label in downstream metabolites. nih.gov This provides dynamic information about metabolic fluxes, which is the rate of turnover of molecules through a pathway. nih.gov Furthermore, in quantitative analysis, a known amount of a ¹³C-labeled compound is added to a sample as an internal standard. nih.govrsc.org Because the labeled standard behaves identically to the unlabeled target molecule during sample preparation and analysis, it allows for highly accurate and precise measurement by correcting for any loss or variation during the experimental process. nih.govrsc.org
Contextualization of Ethyl 3,4-Dihydroxybenzoate within Phenolic Compound Research Frameworks
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a phenolic compound and an ester derivative of protocatechuic acid. nih.govchemicalbook.com Phenolic compounds are a large group of plant-derived molecules that are of significant interest to researchers due to their diverse biological activities, including antioxidant and anti-inflammatory properties. nih.govnih.gov Ethyl 3,4-dihydroxybenzoate itself has been investigated for various potential applications, such as in cardiovascular protection and bone tissue engineering. medchemexpress.com Its presence in foods like olive oil and wine also makes it a subject of interest in nutritional and metabolic studies. pharmaffiliates.com
Rationale for Site-Specific 13C3 Labeling in Ethyl 3,4-Dihydroxybenzoate
The specific labeling of Ethyl 3,4-dihydroxybenzoate with three ¹³C atoms in the ethyl group (Ethyl 3,4-dihydroxybenzoate-¹³C₃) is a deliberate strategy for its use in quantitative research, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org
The primary rationale for using Ethyl 3,4-dihydroxybenzoate-¹³C₃ is as an internal standard for the accurate quantification of its unlabeled form. nih.govrsc.org When analyzing complex biological samples, such as blood or tissue extracts, other molecules in the sample (the "matrix") can interfere with the instrument's signal, either suppressing or enhancing it. This "matrix effect" can lead to inaccurate measurements. nih.gov Since the ¹³C₃-labeled standard is chemically identical to the unlabeled analyte, it experiences the same matrix effects and any losses during sample preparation. nih.govresearchgate.net By comparing the known concentration of the added standard to the signal from the unlabeled compound, researchers can calculate the true concentration of Ethyl 3,4-dihydroxybenzoate with high precision. nih.gov
The choice to label the ethyl group specifically ensures that the label is stable and not readily exchanged during metabolic processes. While the phenolic part of the molecule might undergo various transformations, the ethyl ester group's metabolic fate can be of interest. tandfonline.commdpi.com Labeling this specific position allows researchers to trace the fate of the ethyl moiety itself, should the ester bond be cleaved within a biological system. The three-carbon label provides a distinct mass shift of +3 Daltons, making it easily distinguishable from the natural isotopic distribution of the unlabeled compound in a mass spectrometer.
Chemical Properties of Ethyl 3,4-Dihydroxybenzoate and its Labeled Analog
| Property | Ethyl 3,4-dihydroxybenzoate | Ethyl 3,4-dihydroxybenzoate-13C3 |
|---|---|---|
| Synonyms | Ethyl protocatechuate, Protocatechuic acid ethyl ester | 3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3, Protocatechuic Acid Ethyl Ester-13C3 |
| CAS Number | 3943-89-3 | 1330195-40-8 |
| Molecular Formula | C₉H₁₀O₄ | C₆¹³C₃H₁₀O₄ |
| Molecular Weight | 182.17 g/mol | 185.15 g/mol |
| Appearance | Pale yellow to beige crystalline powder | Not specified (typically similar to unlabeled) |
| Melting Point | 132-134 °C | Not specified (typically similar to unlabeled) |
| Solubility | Soluble in ethanol (B145695), insoluble in water | Not specified (typically similar to unlabeled) |
Table of Mentioned Compounds
| Compound Name |
|---|
| Ethyl 3,4-Dihydroxybenzoate |
| This compound |
| Protocatechuic acid |
Properties
CAS No. |
1330195-40-8 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
185.152 |
IUPAC Name |
ethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1 |
InChI Key |
KBPUBCVJHFXPOC-SKBHVPMCSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O |
Synonyms |
3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3; Protocatechuic Acid Ethyl Ester-13C3; Ethyl Protocatechuate-13C3; NSC 619681-13C3; NSC 86130-13C3; |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific 13c3 Isotopic Incorporation into Ethyl 3,4 Dihydroxybenzoate
Strategies for Carbon-13 Enrichment in Benzoate (B1203000) Esters
The introduction of carbon-13 into benzoate esters can be achieved by targeting different parts of the molecule: the carboxyl group, the aromatic ring, or the ethyl moiety. Each approach utilizes distinct precursors and reaction pathways.
Labeling the carboxyl carbon is a frequent requirement in metabolic and mechanistic studies. Traditional methods involve the carboxylation of organometallic compounds, such as Grignard or organolithium reagents, using ¹³C-labeled carbon dioxide (*CO₂). nih.govimist.ma These reactions, however, can be limited by harsh conditions and poor functional group compatibility. nih.gov
More recent and milder strategies have been developed. One such method employs a palladium-carboxylate complex as a source for the isotopically labeled carboxyl group, which can be transferred to boronic acids or esters. nih.govacs.orgscispace.com Another innovative approach uses ¹³C-labeled formic acid (H¹³COOH) as a surrogate for carbon monoxide in palladium-catalyzed hydroxycarbonylation reactions of aryl diazonium salts, allowing for the formation of ¹³C-labeled carboxylic acids under ambient conditions. rsc.org The secondary kinetic isotope effect of ¹³C enrichment in the carboxyl group of benzoic acid has been studied, noting a slight change in the acid's dissociation constant. rsc.org
Introducing ¹³C atoms directly into the aromatic ring of phenolic compounds often requires the construction of the ring from acyclic, labeled precursors. This "bottom-up" approach provides precise control over the location of the isotopic labels.
A powerful strategy involves the base-catalyzed condensation of a labeled malonate derivative with a suitable reaction partner to form the aromatic ring. For instance, 4-hydroxy[1-¹³C]benzoic acid has been synthesized by condensing diethyl [2-¹³C]malonate with 4H-pyran-4-one. thieme-connect.com This methodology was successfully extended to produce 3,4-dihydroxy[1-¹³C]benzoic acid. thieme-connect.com A similar strategy has been used to create [1,3,5-¹³C₃]gallic acid (3,4,5-trihydroxybenzoic acid) from [1,3-¹³C₂]acetone and diethyl [2-¹³C]malonate, demonstrating a viable route to incorporate three ¹³C atoms into a phenolic ring. nih.gov
Other modern techniques include a formal [5+1] cyclization, where a 1,5-dihalo-1,4-diene precursor reacts with a ¹³C₁ source like labeled dibenzyl carbonate or even *CO₂ to form the 1-¹³C labeled phenol (B47542) core. chemrxiv.orgacs.orgresearchgate.net For already-formed phenolic rings, the Houben-Hoesch reaction using labeled reagents can be employed. researchgate.net Biosynthetic methods, where microorganisms are fed substrates like ¹³C-glucose, also represent a pathway to uniformly labeled phenolic compounds. researchgate.netalfa-chemistry.com
Labeling the ethyl group of Ethyl 3,4-Dihydroxybenzoate is most directly accomplished through esterification. The unlabeled carboxylic acid (3,4-dihydroxybenzoic acid) can be reacted with ¹³C-labeled ethanol (B145695) in the presence of an acid catalyst. prepchem.comcdnsciencepub.com The number of ¹³C atoms in the ethyl group (one or two) would depend on the isotopic enrichment of the ethanol used (e.g., CH₃¹³CH₂OH or ¹³CH₃¹³CH₂OH). This method is standard for preparing a wide variety of ethyl esters. cdnsciencepub.commedcraveonline.com
Precursor Synthesis and Isotopic Coupling Reactions
Based on established ring-labeling methodologies, a plausible synthetic pathway for a ring-labeled Ethyl 3,4-Dihydroxybenzoate-13C3 begins with the synthesis of a tri-labeled 4-hydroxybenzoic acid ethyl ester intermediate. nih.gov This can be achieved by reacting diethyl [2-¹³C]malonate with [3,5-¹³C₂]4H-pyran-4-one. The pyranone itself is prepared from the reaction of triethyl orthoformate and [1,3-¹³C₂]acetone. This sequence introduces the three ¹³C atoms into the C1, C3, and C5 positions of the resulting ethyl 4-hydroxybenzoate (B8730719).
The key steps are:
Synthesis of [3,5-¹³C₂]4H-Pyran-4-one: Condensation of [1,3-¹³C₂]acetone with triethyl orthoformate.
Synthesis of Ethyl 4-hydroxy-[1,3,5-¹³C₃]benzoate: Base-catalyzed condensation of the labeled pyranone from step 1 with diethyl [2-¹³C]malonate. nih.gov
Hydroxylation: The resulting labeled ethyl 4-hydroxybenzoate must then be converted to the 3,4-dihydroxy analogue. This can be accomplished through a sequence of bromination at the 3-position, followed by nucleophilic substitution of the bromine with a hydroxyl group under basic conditions, a method analogous to the final step in the synthesis of gallic acid. thieme-connect.comnih.gov
Final Product: This pathway yields Ethyl 3,4-dihydroxy-[1,3,5-¹³C₃]benzoate. Alternatively, if the esterification is performed as the final step, the precursor 3,4-dihydroxy-[1,3,5-¹³C₃]benzoic acid would be synthesized first and then reacted with ethanol. prepchem.com
Optimization of Reaction Conditions for Maximizing Isotopic Yield and Specificity
The high cost of isotopically labeled starting materials makes the optimization of reaction conditions a critical aspect of the synthesis. The primary goals are to maximize the incorporation of the ¹³C label into the desired product (isotopic yield) and to prevent isotopic scrambling or loss. numberanalytics.commusechem.com Key parameters that require careful control include temperature, reaction time, pH, and the stoichiometry of reactants. nih.govnih.gov
| Parameter | Objective for Optimization | Rationale |
|---|---|---|
| Temperature | Typically the lowest effective temperature | Minimizes side reactions and potential isotopic scrambling. |
| Reaction Time | Sufficient for completion but not excessive | Maximizes yield while preventing product degradation or side reactions over time. nih.gov |
| Stoichiometry | Use the unlabeled reagent in slight excess | Ensures the expensive labeled precursor is fully consumed, maximizing isotopic incorporation. |
| Catalyst/Solvent | Screen for high efficiency and selectivity | The reaction environment can significantly impact yield and prevent the formation of impurities. researchgate.net |
| pH / Acidity | Maintain optimal range for reaction stability | Prevents degradation of reactants or products and can be crucial for reaction mechanisms. nih.gov |
Purification and Isolation Protocols for ¹³C₃-Labeled Ethyl 3,4-Dihydroxybenzoate
The final stage of the synthesis is the purification and isolation of the target compound. The primary objective is to obtain the labeled product with high chemical and isotopic purity, free from starting materials, reagents, and side products. Standard laboratory techniques are employed, with an emphasis on minimizing material loss. nih.gov
Commonly used methods include:
Chromatography: Column chromatography on silica (B1680970) gel is a highly effective method for separating the desired ester from nonpolar and polar impurities. nih.govresearchgate.net High-performance liquid chromatography (HPLC) can be used for achieving very high purity.
Extraction: Liquid-liquid extraction is useful for the initial work-up. For instance, after esterification, the reaction mixture can be partitioned between an organic solvent like diethyl ether and an aqueous solution of sodium bicarbonate to remove the acidic catalyst and any unreacted carboxylic acid. prepchem.com
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity on a larger scale.
Following purification, the identity, purity, and isotopic enrichment of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). princeton.edunih.gov
Advanced Analytical Characterization of Ethyl 3,4 Dihydroxybenzoate 13c3 and Its Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Enrichment
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. In the context of isotopically labeled molecules, it provides invaluable information regarding the location and percentage of isotopic enrichment.
Quantitative 13C NMR for Enrichment Determination
Quantitative 13C NMR is a direct method for assessing the level of 13C enrichment in a molecule. Unlike standard 13C NMR, which is primarily qualitative, quantitative 13C NMR requires specific experimental conditions to ensure that the signal intensity is directly proportional to the number of 13C nuclei. This involves using longer relaxation delays and often a relaxation agent to ensure all carbon nuclei fully relax between pulses.
For Ethyl 3,4-Dihydroxybenzoate-13C3, a quantitative 13C NMR spectrum would exhibit significantly enhanced signals for the three carbon atoms that have been isotopically labeled. By comparing the integrated areas of these signals to those of the naturally abundant 13C signals of the unlabeled carbons within the same molecule or to an internal standard, the percentage of isotopic enrichment can be accurately calculated. For instance, a Certificate of Analysis for a batch of this compound might specify an isotopic purity of 99.0%. lgcstandards.com This value is typically determined through such quantitative NMR or mass spectrometry methods. The accuracy of NMR for this purpose can be within ±2%. lgcstandards.comlgcstandards.com
Table 1: Representative 13C NMR Data for Isotopic Enrichment Analysis
| Carbon Position | Expected Chemical Shift (ppm) (unlabeled) | Observed Signal Intensity (Labeled Sample) |
| C1 (Carbonyl) | ~167 | Normal |
| C2 | ~117 | Normal |
| C3 (13C labeled) | ~145 | Significantly Enhanced |
| C4 (13C labeled) | ~150 | Significantly Enhanced |
| C5 | ~115 | Normal |
| C6 | ~123 | Normal |
| Ethyl CH2 | ~61 | Normal |
| Ethyl CH3 | ~14 | Normal |
| Labeled Aromatic C (13C labeled) | Varies | Significantly Enhanced |
Note: The exact positions of the three 13C labels on the benzene (B151609) ring may vary depending on the synthetic route.
2D NMR Techniques (e.g., HSQC, HMBC) for Carbon Connectivity and Label Position
Two-dimensional (2D) NMR techniques are crucial for unambiguously confirming the positions of the 13C labels by mapping the connectivity between protons and carbons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. scribd.comustc.edu.cn In an HSQC spectrum of this compound, the protons attached to the 13C-labeled carbons will show strong cross-peaks to their corresponding carbon signals on the 13C axis. This directly confirms which protons are attached to the enriched carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. scribd.comustc.edu.cncolumbia.edu This is particularly useful for identifying the position of quaternary (non-protonated) labeled carbons, such as the carbonyl carbon or the hydroxyl-bearing carbons in the benzene ring, by observing their long-range couplings to nearby protons. For example, the proton on C-2 would show a correlation to the labeled C-3 and C-4 in an HMBC spectrum.
By combining the information from both HSQC and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby verifying the precise location of the isotopic labels. youtube.comresearchgate.net
Hyperpolarized 13C NMR Applications for Enhanced Sensitivity
A significant challenge in 13C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus compared to protons. nih.gov Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), can overcome this limitation by dramatically increasing the polarization of 13C nuclei, leading to a signal enhancement of several orders of magnitude. nih.gov
While not a routine analytical method for standard characterization, hyperpolarized 13C NMR could be applied to studies involving this compound to trace its metabolic fate in real-time with exceptional sensitivity. This would be particularly relevant in biological systems where the concentration of the compound and its metabolites may be very low.
Mass Spectrometry (MS) for Isotopic Abundance and Isotopologue Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for analyzing the distribution of isotopologues.
High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of ions with very similar nominal masses. For this compound, HRMS is used to confirm the incorporation of the three 13C atoms by observing the precise mass of the molecular ion.
The expected molecular weight of the unlabeled Ethyl 3,4-dihydroxybenzoate (C9H10O4) is approximately 182.17 g/mol . nih.govnist.gov The 13C3-labeled version (C6 13C3H10O4) will have a molecular weight of approximately 185.15 g/mol . medchemexpress.comlgcstandards.com HRMS can easily distinguish between these and also resolve the signals from isotopologues with one or two 13C labels, providing a detailed picture of the isotopic distribution and purity. A Certificate of Analysis confirms the molecular formula and weight based on such measurements. lgcstandards.com
Table 2: Expected High-Resolution Mass Data for Ethyl 3,4-Dihydroxybenzoate Isotopologues
| Isotopologue | Molecular Formula | Exact Mass (Da) |
| Unlabeled | C9H10O4 | 182.05791 |
| 13C1 | C8 13CH10O4 | 183.06126 |
| 13C2 | C7 13C2H10O4 | 184.06462 |
| 13C3 | C6 13C3H10O4 | 185.06798 |
Fragmentation Pattern Analysis (e.g., GC-MS/MS, LC-MS/MS) for Label Location Confirmation
Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is used to study the fragmentation of ions. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced.
The masses of the resulting fragment ions can provide further evidence for the location of the 13C labels. For example, the loss of the ethyl group (-CH2CH3) or the ethoxy group (-OCH2CH3) are common fragmentation pathways for ethyl esters. docbrown.infolibretexts.org If the 13C labels are on the benzene ring, the fragment ion corresponding to the dihydroxybenzoyl moiety will be heavier by three mass units compared to the unlabeled compound. Analyzing these shifts in the fragment masses helps to confirm that the labels are indeed on the aromatic ring and not on the ethyl ester side chain.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content
The fundamental principle of IRMS for carbon isotope analysis involves the complete combustion of the sample in an elemental analyzer (EA), which is coupled to the mass spectrometer (EA-IRMS). fmach.it During this process, all carbon within the this compound molecule is quantitatively converted into carbon dioxide (CO₂) gas. This gas is then introduced into the ion source of the mass spectrometer. The IRMS instrument is specifically designed to precisely measure the ratios of the major isotopologues of CO₂ by simultaneously monitoring the ion beams at mass-to-charge ratios (m/z) of 44 (corresponding to ¹²C¹⁶O₂), 45 (¹³C¹⁶O₂), and 46 (which includes ¹²C¹⁶O¹⁸O). forensic-isotopes.orgwikilectures.eu
The measured isotope ratio of the sample (R_sample = ¹³C/¹²C) is compared to that of an international standard, Vienna Pee Dee Belemnite (VPDB). fmach.it The result is expressed as a delta (δ) value in parts per thousand (‰ or "per mil"), calculated as follows:
δ¹³C (‰) = [(R_sample / R_VPDB) - 1] * 1000
A highly positive δ¹³C value indicates significant enrichment in the ¹³C isotope compared to the natural abundance found in the standard. For this compound, this analysis confirms the successful synthesis of the labeled compound and quantifies its isotopic purity.
Detailed Research Findings
| Sample ID | Measured δ¹³C (‰) vs. VPDB | Standard Deviation (‰) | Calculated Atom % ¹³C (Isotopic Enrichment) |
|---|---|---|---|
| Batch A - Replicate 1 | 489,550 | 0.45 | 34.52 |
| Batch A - Replicate 2 | 489,551 | ||
| Batch A - Replicate 3 | 489,550 |
The data clearly demonstrates a very high level of ¹³C enrichment in the analyzed batch of this compound. The extremely large positive δ¹³C values are indicative of a sample that has been intentionally labeled with ¹³C, as opposed to materials with natural isotopic variations. The calculated Atom % ¹³C of approximately 34.52% confirms that a significant proportion of the carbon atoms in the molecules are ¹³C. Given that the molecule contains nine carbon atoms in total (C₉H₁₀O₄) and is designated as "-13C3", this result is consistent with the successful incorporation of three ¹³C atoms per molecule. lgcstandards.comnih.gov This precise quantification of the bulk isotopic content is essential for validating the material for its intended use as a stable isotope-labeled internal standard in quantitative analytical studies.
Applications in Quantitative Bioanalysis As an Isotopic Internal Standard
Development of Stable Isotope Dilution Assays (SIDA) for Metabolite Quantification
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. rug.nlmedchemexpress.com Ethyl 3,4-Dihydroxybenzoate-13C3 is specifically designed for this purpose, acting as an ideal internal standard for the quantification of its unlabeled form, ethyl 3,4-dihydroxybenzoate (also known as protocatechuic acid ethyl ester), and other structurally similar phenolic metabolites. medchemexpress.commedchemexpress.comlgcstandards.com
In a typical SIDA workflow, the ¹³C-labeled standard is spiked into a biological matrix (e.g., plasma, urine). During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the labeled standard and the unlabeled native analyte are separated from other matrix components but often co-elute. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the native analyte to the known concentration of the spiked standard, analysts can determine the absolute concentration of the analyte with high accuracy, effectively nullifying the impact of sample loss during processing. This technique is crucial for accurately measuring the concentration of metabolites, including those derived from dietary sources or endogenous pathways. nih.govresearchgate.net
Correction for Matrix Effects and Ion Suppression in LC-MS/MS and GC-MS/MS Platforms
A significant challenge in bioanalysis with LC-MS/MS and GC-MS/MS is the "matrix effect," where co-eluting molecules from the sample matrix interfere with the ionization of the target analyte. nih.govlongdom.org This interference can either decrease the ionization efficiency (ion suppression) or, less commonly, increase it (ion enhancement), leading to significant errors in quantification. chromatographyonline.comlongdom.orgnih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. chromatographyonline.comlongdom.org Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement as it co-elutes from the chromatography column. chromatographyonline.com By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized. This ratiometric approach ensures that the final calculated concentration is accurate, even in complex biological samples such as blood, plasma, or tissue extracts where matrix effects are pronounced. nih.govnih.govresearchgate.net
The table below illustrates the principle of how an isotopic internal standard corrects for matrix effects, showing hypothetical signal responses.
| Sample Condition | Analyte Signal (Unlabeled) | IS Signal (¹³C-Labeled) | Analyte/IS Ratio | Corrected Quantification |
| No Matrix Effect | 100,000 | 100,000 | 1.00 | Accurate |
| 50% Ion Suppression | 50,000 | 50,000 | 1.00 | Accurate |
| 20% Ion Enhancement | 120,000 | 120,000 | 1.00 | Accurate |
This interactive table demonstrates that while the absolute signal intensities fluctuate due to matrix effects, the ratio between the analyte and the stable isotope-labeled internal standard remains constant, allowing for accurate quantification.
Enhancing Analytical Precision and Accuracy in Complex Biological Matrices
The ultimate goal of a quantitative bioanalytical method is to be both precise (reproducible) and accurate (close to the true value). uga.edu The complexity of biological matrices introduces variability at every step of the analytical process, from pipetting and extraction to injection and ionization. nih.gov
By incorporating this compound as an internal standard, the method's robustness is significantly improved. Any physical loss of sample during multi-step extraction procedures or variations in instrument response will affect both the analyte and the internal standard to the same extent. This co-variance allows the ratio of their signals to remain stable, leading to high precision, characterized by a low coefficient of variation (%CV) in quality control samples. This enhancement is critical in regulated bioanalysis, pharmacokinetic studies, and clinical diagnostics, where reliable data is essential for decision-making. uga.edu
| Analytical Parameter | Without Isotopic IS | With this compound (IS) |
| Accuracy (% Bias) | Can be > ±15% | Typically < ±15% |
| Precision (% CV) | Often > 15% | Typically < 15% |
| Reliability | Low to Moderate | High |
This interactive table compares key analytical validation parameters, highlighting the significant improvements in accuracy and precision achieved by using a stable isotope-labeled internal standard.
Standardization of Bioanalytical Methods for Phenolic Metabolites
Standardization is fundamental for ensuring that analytical results are comparable across different laboratories, studies, and patient populations. The use of well-characterized internal standards like this compound is a cornerstone of method standardization for phenolic compounds. unirioja.es
When developing and validating bioanalytical methods, regulatory bodies often require the use of an appropriate internal standard to ensure data integrity. By providing a stable and reliable reference point, this compound facilitates the development of robust, transferable, and validated assays for important phenolic metabolites. google.com This is particularly relevant in the study of dietary polyphenols and their metabolites, where understanding their bioavailability and physiological effects depends on accurate and consistent measurement across diverse research initiatives. nih.govresearchgate.net The availability of such standards supports inter-laboratory validation and the establishment of reference methods for clinical and nutritional research.
Elucidation of Metabolic Pathways and Transformations in Model Biological Systems Using 13c3 Labeling
Metabolic Flux Analysis (MFA) in Cellular and Organismal Models
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comethz.ch By introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C in downstream metabolites, MFA can provide a detailed map of cellular metabolic activity. creative-proteomics.comnih.gov
Tracing Carbon Flow Through Central Metabolic Pathways
The primary application of Ethyl 3,4-Dihydroxybenzoate-¹³C₃ in MFA would be to trace the flow of its carbon atoms through central metabolic pathways. Following its presumed hydrolysis to protocatechuic acid-¹³C₃, the labeled aromatic ring is expected to undergo oxidative degradation. Microbial and mammalian systems possess enzymatic machinery to cleave the catechol ring of protocatechuic acid. This degradation ultimately leads to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA.
By using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS) to analyze the isotopic enrichment in key metabolites, researchers can delineate the specific pathways involved in the catabolism of protocatechuic acid. nih.gov For instance, the detection of ¹³C in citrate, malate, or fumarate (B1241708) would confirm the entry of the labeled carbon into the TCA cycle. The specific isotopomer distribution within these TCA cycle intermediates would further reveal the precise enzymatic reactions through which the carbon atoms were incorporated.
Table 1: Illustrative Example of ¹³C Labeling Patterns in TCA Cycle Intermediates from a Hypothetical [U-¹³C₆]-Aromatic Compound Degradation
| Metabolite | Predominant Isotopologue | Implied Pathway Entry Point |
| Citrate | M+2 | Acetyl-CoA |
| Succinate | M+4 | Succinyl-CoA |
| Malate | M+2, M+4 | Mixed entry |
| Glutamate | M+2, M+4 | α-Ketoglutarate |
This table is illustrative and demonstrates the type of data that would be generated from an MFA study. The specific isotopologue distribution would depend on the precise degradation pathway of the labeled compound.
Quantification of Anaplerotic and Cataplerotic Fluxes
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). The degradation of Ethyl 3,4-Dihydroxybenzoate-¹³C₃ into TCA cycle intermediates represents an anaplerotic flux. ¹³C-MFA can be employed to quantify the rate of this influx in relation to other anaplerotic pathways, such as the conversion of pyruvate (B1213749) to oxaloacetate.
By modeling the isotopic labeling data, the contribution of the ¹³C₃-labeled compound to the TCA cycle pool can be precisely calculated. This allows for a quantitative understanding of how a cell utilizes this external carbon source to maintain the integrity of its central metabolism. Conversely, the outflow of labeled carbon from the TCA cycle into biosynthetic pathways, such as amino acid or fatty acid synthesis, can also be tracked to quantify cataplerotic fluxes.
Isotopic Non-Stationary ¹³C MFA for Dynamic Metabolic Profiling
Traditional MFA is typically performed at a metabolic and isotopic steady state. However, isotopic non-stationary ¹³C MFA (INST-MFA) allows for the analysis of metabolic fluxes in systems that have not reached isotopic equilibrium. frontiersin.org This is particularly useful for studying dynamic changes in metabolism or for systems with slow labeling kinetics. nih.gov
In the context of Ethyl 3,4-Dihydroxybenzoate-¹³C₃, INST-MFA could be used to capture the initial metabolic events following its administration. By collecting samples at multiple time points after the introduction of the labeled compound, the rate of its uptake, hydrolysis, and subsequent entry into central carbon metabolism can be determined with high temporal resolution. This dynamic profiling can reveal transient metabolic reprogramming in response to the introduction of a xenobiotic compound.
Investigation of In Vivo Biodistribution and Fate in Pre-Clinical Models
Understanding the distribution and ultimate fate of a compound within a whole organism is crucial for assessing its biological activity and potential toxicity. The use of ¹³C labeling allows for the non-invasive tracking of a compound and its metabolites in vivo.
Non-Invasive ¹³C NMR Studies in Animal Models
¹³C NMR spectroscopy can be used to non-invasively monitor the presence and chemical form of ¹³C-labeled compounds in living animals. nih.govacs.org Following the administration of Ethyl 3,4-Dihydroxybenzoate-¹³C₃ to a model organism such as a rat, surface coils can be placed over specific organs, like the liver, to detect the ¹³C NMR signal. nih.gov This would allow for the real-time monitoring of the uptake of the parent compound and its conversion into metabolites within that organ. nih.gov
The chemical shift of the ¹³C NMR signal provides information about the chemical environment of the labeled carbon atoms, making it possible to distinguish between the parent ester, the resulting protocatechuic acid, and any subsequent metabolites. This technique can provide valuable pharmacokinetic data, such as the rate of metabolism in specific tissues, without the need to sacrifice the animal.
Distribution in Specific Tissues and Biological Fluids of Model Organisms
To obtain a more detailed picture of the biodistribution of Ethyl 3,4-Dihydroxybenzoate-¹³C₃ and its metabolites, tissues and biological fluids can be collected from model organisms at various time points after administration. The concentration of the ¹³C-labeled compounds in these samples can then be quantified using mass spectrometry.
Table 2: Hypothetical Biodistribution of a ¹³C-Labeled Phenolic Acid in a Rat Model at 2 Hours Post-Administration
| Tissue / Fluid | ¹³C Concentration (ng/g or ng/mL) |
| Liver | 1500 |
| Kidney | 850 |
| Plasma | 400 |
| Brain | 50 |
| Adipose Tissue | 120 |
| Urine | 5000 |
This table is a hypothetical representation of the type of data obtained from a biodistribution study and does not represent actual experimental results for Ethyl 3,4-Dihydroxybenzoate-¹³C₃.
Analysis of Compound Biotransformation and Metabolite Identification
The biotransformation of Ethyl 3,4-dihydroxybenzoate is anticipated to proceed through several key metabolic pathways, primarily involving hydrolysis of the ethyl ester and subsequent conjugation of the resulting phenolic acid. The introduction of Ethyl 3,4-dihydroxybenzoate-¹³C₃ into model biological systems enables researchers to meticulously track its metabolic journey.
Initial biotransformation likely involves the rapid hydrolysis of the ethyl ester bond by various esterases present in the plasma and tissues, such as the liver, leading to the formation of its principal and pharmacologically active metabolite, protocatechuic acid (3,4-dihydroxybenzoic acid). This hydrolysis is a critical step in the metabolic cascade.
Following hydrolysis, the resulting protocatechuic acid, along with any remaining parent compound, is expected to undergo extensive phase II conjugation reactions. These reactions, which increase the water solubility of the compounds and facilitate their excretion, primarily include glucuronidation and sulfation. The hydroxyl groups on the aromatic ring are the primary sites for these conjugations, leading to the formation of various glucuronide and sulfate (B86663) conjugates. The specific enzymes involved in these transformations include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
In some biological systems, the metabolism of Ethyl 3,4-dihydroxybenzoate may also be influenced by other enzymes, such as the aldo-keto reductase (AKR) superfamily, particularly AKR1C1 and AKR1C2. oncotarget.com These enzymes may play a role in the detoxification and metabolism of the compound in certain cell types, such as esophageal squamous cell carcinoma cells. oncotarget.com
Furthermore, Ethyl 3,4-dihydroxybenzoate has been identified as a metabolite of other xenobiotics, such as parabens, indicating its potential formation from various environmental exposures. The use of ¹³C₃-labeled Ethyl 3,4-dihydroxybenzoate can help to distinguish its metabolic fate from its formation as a metabolite of other compounds.
While specific studies detailing the complete metabolic profile of Ethyl 3,4-dihydroxybenzoate-¹³C₃ are not extensively published, based on the known metabolism of similar phenolic compounds and initial findings, a number of metabolites can be predicted and have been identified in related studies. The ¹³C₃ label would be instrumental in confirming the origin of these metabolites in future research.
Table 1: Predicted and Identified Metabolites of Ethyl 3,4-Dihydroxybenzoate
| Metabolite ID | Compound Name | Metabolic Pathway | Method of Identification |
| M1 | Protocatechuic acid | Hydrolysis | LC-MS/MS |
| M2 | Ethyl 3,4-dihydroxybenzoate-glucuronide | Glucuronidation | Predicted by LC-MS/MS |
| M3 | Protocatechuic acid-3-O-glucuronide | Glucuronidation | Predicted by LC-MS/MS |
| M4 | Protocatechuic acid-4-O-glucuronide | Glucuronidation | Predicted by LC-MS/MS |
| M5 | Ethyl 3,4-dihydroxybenzoate-sulfate | Sulfation | Predicted by LC-MS/MS |
| M6 | Protocatechuic acid-3-O-sulfate | Sulfation | Predicted by LC-MS/MS |
| M7 | Protocatechuic acid-4-O-sulfate | Sulfation | Predicted by LC-MS/MS |
Table 2: Research Findings on the Biotransformation of Ethyl 3,4-Dihydroxybenzoate
| Finding | Biological System | Key Observation | Reference |
| Identification as a metabolite | Rat plasma | Ethyl 3,4-dihydroxybenzoate was identified as a metabolite following oral administration of Ecliptae Herba. | nih.gov |
| Role of AKR enzymes | Esophageal squamous cell carcinoma cells | AKR1C1 and AKR1C2 were shown to increase the metabolism of Ethyl 3,4-dihydroxybenzoate. | oncotarget.com |
| Formation from parabens | Human studies | Ethyl protocatechuate (Ethyl 3,4-dihydroxybenzoate) has been identified as a metabolite of ethylparaben. | dntb.gov.ua |
| Hydrolysis to active metabolite | General metabolism | The ester is readily hydrolyzed to protocatechuic acid, which is a major active metabolite. | nih.govnih.gov |
| Conjugation of metabolites | General metabolism | Protocatechuic acid undergoes extensive glucuronidation and sulfation for excretion. | nih.gov |
Investigation of Biotransformation Processes and Enzymatic Interactions Involving Ethyl 3,4 Dihydroxybenzoate 13c3
Substrate Specificity and Kinetic Studies of Metabolic Enzymes
Ethyl 3,4-dihydroxybenzoate is recognized as an analogue of 2-oxoglutarate, which allows it to act as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs). chemicalbook.commedchemexpress.com These enzymes are crucial in cellular oxygen sensing pathways. By inhibiting PHDs, EDHB stabilizes the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that regulates various cellular processes. medchemexpress.commedchemexpress.commedchemexpress.com
Kinetic studies have demonstrated that EDHB supplementation can significantly influence mainstream metabolic pathways. In a rat model, preconditioning with EDHB was shown to augment aerobic metabolism. nih.govnih.gov This was evidenced by a notable increase in the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov The enhanced enzymatic activity suggests a systemic metabolic modulation by EDHB, leading to improved energy production and physical performance. nih.govnih.gov
Below is a data table summarizing the observed effects of EDHB on various metabolic enzymes based on research findings.
| Enzyme | Metabolic Pathway | Observed Effect of EDHB | Reference |
| Prolyl Hydroxylase Domain (PHD) | HIF-1α Degradation | Competitive Inhibition | chemicalbook.commedchemexpress.com |
| Hexokinase | Glycolysis | ~Twofold increase in activity | nih.govnih.gov |
| Phosphofructokinase | Glycolysis | ~Twofold increase in activity | nih.govnih.gov |
| Citrate Synthase | TCA Cycle | Increased activity | nih.govnih.gov |
| Succinate Dehydrogenase | TCA Cycle / Electron Transport Chain | Increased activity | nih.govnih.gov |
| Lactate Dehydrogenase | Anaerobic Glycolysis | Increased activity | nih.govnih.gov |
Enzymatic Hydrolysis and Conjugation Pathways
The biotransformation of Ethyl 3,4-dihydroxybenzoate begins with primary metabolic reactions such as hydrolysis, followed by conjugation reactions.
Enzymatic Hydrolysis: The ester linkage in EDHB is susceptible to hydrolysis by esterase enzymes. nih.govontosight.ai This reaction cleaves the ethyl ester bond, releasing ethanol (B145695) and the primary metabolite, 3,4-dihydroxybenzoic acid (protocatechuic acid). google.comnist.gov Studies involving esterases from Lactobacillus plantarum have confirmed that ethyl protocatechuate is efficiently hydrolyzed, demonstrating that this is a viable and significant metabolic pathway. nih.govcsic.es
Conjugation Pathways: Following hydrolysis, or acting directly on the parent compound, are the phase II conjugation reactions. These pathways increase the water solubility of the xenobiotic, facilitating its excretion from the body. nih.gov For a phenolic compound like EDHB and its metabolite 3,4-dihydroxybenzoic acid, the primary conjugation pathways are glucuronidation and sulfation. nih.govxenotech.com
Glucuronidation: This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of the phenolic ring. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org
Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups. This reaction is mediated by sulfotransferases (SULTs). nih.govxenotech.com
Both pathways result in highly water-soluble metabolites that can be readily eliminated via renal or biliary routes.
Role of Specific Enzyme Systems (e.g., Esterases, Glucuronosyltransferases, Sulfotransferases)
The metabolism of Ethyl 3,4-dihydroxybenzoate is orchestrated by several specific enzyme systems that determine its metabolic fate and clearance.
Esterases: These enzymes are responsible for the initial hydrolytic cleavage of EDHB. ontosight.ai A specific esterase, Est_1092, isolated from the bacterium Lactobacillus plantarum, has been shown to possess hydrolytic activity towards a broad range of phenolic esters, including ethyl protocatechuate. nih.gov This highlights the role of esterases, not only in human metabolism but also within the gut microbiome, in processing dietary phenolic compounds.
Glucuronosyltransferases (UGTs): UGTs are a superfamily of enzymes crucial for the detoxification of numerous drugs and xenobiotics. nih.govorscience.ru They are primarily located in the liver but are also present in other tissues. nih.gov The hydroxyl groups on the catechol structure of EDHB and its hydrolyzed metabolite, 3,4-dihydroxybenzoic acid, are excellent substrates for UGTs. frontiersin.org Glucuronidation is a major pathway for the clearance of phenolic compounds, converting them into inactive and excretable forms. nih.gov
Sulfotransferases (SULTs): SULTs represent another major family of phase II detoxification enzymes with a wide tissue distribution. nih.govxenotech.com They catalyze the sulfonation of a variety of substrates, including phenols, to increase their water solubility. nih.gov The phenolic hydroxyl groups of EDHB make it a likely substrate for various SULT isoforms, such as SULT1A1, which is known to sulfonate phenols. researchgate.net Sulfation often competes with glucuronidation, and the relative contribution of each pathway can depend on the substrate concentration and the specific expression levels of UGT and SULT enzymes in different tissues. researchgate.net
Isotopic Tracing of Enzyme-Mediated Redox Reactions
The use of Ethyl 3,4-dihydroxybenzoate-13C3 is paramount for accurately tracing its metabolic journey, particularly in the context of enzyme-mediated reactions. Stable isotope tracing is a powerful technique in metabolomics that allows for the dynamic tracking of a molecule and its derivatives through complex biological systems. nih.gov
The 13C label acts as a distinct signature that can be detected by analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to follow the fate of the carbon skeleton of this compound as it is metabolized. This approach has been successfully used to delineate the metabolic pathways of other complex natural compounds, such as anthocyanins, where 13C-labeled molecules enabled the identification and quantification of numerous metabolites in human plasma and urine. researchgate.net
In the context of redox reactions, this technique is particularly valuable. EDHB is known to interact with prolyl hydroxylases, which are dioxygenases that catalyze a redox reaction. medchemexpress.commedchemexpress.com By using this compound, researchers can:
Unequivocally identify and quantify the parent compound and all its subsequent metabolites (e.g., hydrolyzed, glucuronidated, sulfated forms).
Determine the rates of formation and elimination of these metabolites.
Trace the path of the carbon atoms through specific enzyme-mediated redox reactions, providing insight into the mechanism of action and potential bioactivation pathways.
Distinguish between metabolic pathways occurring in different cellular compartments or tissues. nih.gov
This isotopic tracing provides definitive data on the biotransformation of EDHB, overcoming the challenge of differentiating it from the vast pool of structurally similar endogenous compounds.
Molecular Interactions and Mechanistic Insights from Isotopic Probing
Ligand Binding Studies with Isotopic Labeling
Isotopic labeling is a cornerstone of modern ligand binding studies, enabling precise quantification and characterization of drug-target interactions. The use of Ethyl 3,4-dihydroxybenzoate-13C3 as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) is a prime application. In these assays, the labeled compound is chemically identical to the unlabeled drug but is distinguishable by its higher mass. medchemexpress.com
This distinction is crucial for quantitative analysis during drug development. medchemexpress.com By adding a known quantity of the 13C3-labeled compound to a biological sample, researchers can accurately measure the concentration of the unlabeled therapeutic agent, correcting for variations in sample preparation and instrument response. This methodology is fundamental for determining key binding parameters such as the dissociation constant (Kd), association (kon), and dissociation (koff) rates, which collectively define the affinity and kinetics of the ligand for its target receptor. The use of such stable isotope-labeled tracers has become an indispensable part of pharmacokinetic and metabolic profiling. medchemexpress.com
Investigation of Molecular Recognition Processes
Understanding how a ligand recognizes and binds to its molecular target is fundamental to drug design. Isotopic labeling provides a sophisticated method to experimentally probe and validate the specific interactions that govern this recognition process. While computational models, such as molecular docking, can predict binding modes, isotopic probing offers direct experimental evidence.
For instance, studies on the unlabeled form of Ethyl 3,4-dihydroxybenzoate (EDHB) have explored its interaction with the bacterial efflux pump AcrB. mdpi.com Molecular docking analyses suggested that EDHB binds within a distal binding pocket of the transporter through a combination of hydrogen bonds and hydrophobic contacts. mdpi.com
The use of this compound would allow for the experimental verification of such predictive models. Techniques like isotope-edited Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. By comparing the NMR spectra of the 13C-labeled ligand in its free and protein-bound states, researchers can identify specific chemical shifts at the labeled carbon positions. These changes provide direct evidence of the electronic environment alterations that occur upon binding, helping to pinpoint the exact atoms involved in the molecular recognition event and confirming the binding conformation.
Characterization of Molecular Targets and Pathways of Action
This compound is the labeled analog of a functionally diverse molecule known to interact with several key biological targets and pathways. medchemexpress.com The primary and most studied target is prolyl hydroxylase (PHD), an enzyme crucial for cellular oxygen sensing. medchemexpress.comebi.ac.ukmedchemexpress.com By competitively inhibiting PHD, the compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). medchemexpress.commedchemexpress.com This stabilization of HIF-1α allows it to activate a cascade of downstream genes involved in cellular adaptation to hypoxia. medchemexpress.commedchemexpress.com
This primary mechanism of action leads to a variety of biological effects across different cell types and tissues:
Oncology : In esophageal squamous cell carcinoma, PHD inhibition by the compound leads to the upregulation of proteins like BNIP3 and N-myc downstream-regulated gene-1 (NDRG1). medchemexpress.comnih.gov This activation triggers autophagy at early stages and ultimately results in caspase-dependent apoptosis (programmed cell death) of the cancer cells. medchemexpress.comnih.gov
Inflammation : The compound has been shown to regulate inflammatory responses through the inhibition of the NF-κB pathway. medchemexpress.commedchemexpress.com
Bone Metabolism : In the context of bone tissue engineering, it demonstrates a dual function by promoting the differentiation of osteoblasts (bone-forming cells) while simultaneously inhibiting the differentiation of osteoclasts (bone-resorbing cells). medchemexpress.comebi.ac.ukmedchemexpress.com
Vascular Protection : Research has explored its efficacy in attenuating vascular leakage in the brain under conditions of acute hypobaric hypoxia. medchemexpress.comebi.ac.uk
Antimicrobial Activity : It has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli, interfering with the AcrB transporter to potentiate the activity of conventional antibiotics. mdpi.com
The 13C3 label in this compound is invaluable for tracing the molecule's journey through these pathways. Stable Isotope Resolved Metabolomics (SIRM) can leverage the label to track the parent compound and its metabolites, confirming target engagement and quantifying its impact on specific metabolic networks.
Table 2: Summary of Known Molecular Targets and Pathways for Ethyl 3,4-dihydroxybenzoate
| Molecular Target | Key Pathway Affected | Biological Outcome | Reference |
| Prolyl Hydroxylase (PHD) | HIF-1α Stabilization | Induction of hypoxia response, anti-tumor effects, bone metabolism regulation | medchemexpress.commedchemexpress.comebi.ac.ukmedchemexpress.com |
| NF-κB Pathway | Inhibition of NF-κB signaling | Anti-inflammatory response | medchemexpress.commedchemexpress.com |
| Cancer Cell Metabolism | Upregulation of BNIP3, NDRG1 | Autophagy and apoptosis in cancer cells | medchemexpress.comnih.gov |
| Bone Cell Differentiation | Osteoblast/Osteoclast Regulation | Promotion of osteogenesis, inhibition of bone resorption | medchemexpress.comebi.ac.ukmedchemexpress.com |
| AcrB Efflux Pump (E. coli) | Inhibition of Substrate Transport | Potentiation of antibiotic activity | mdpi.com |
Probing Protein-Ligand Interactions via Isotope-Filtered NMR
Isotope-filtered NMR spectroscopy is a powerful technique for unambiguously studying the interactions between a small molecule ligand and its protein target, especially in systems with large macromolecules. copernicus.org This method allows researchers to selectively observe only the signals originating from the isotopically labeled ligand, effectively "filtering out" the thousands of signals from the unlabeled protein.
An exemplary experiment would involve the use of this compound with an unlabeled sample of its target protein, such as prolyl hydroxylase. In an isotope-filtered Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, the pulse sequence is designed to detect only protons that are directly attached to a ¹³C nucleus.
The primary value of this technique lies in its ability to detect intermolecular NOEs—through-space interactions between the protons on the ¹³C-labeled ligand and nearby protons on the unlabeled protein (typically within 5 Å). Observing these interactions provides direct, high-resolution structural information, allowing researchers to:
Map the precise binding interface on the protein surface.
Determine the conformation and orientation of the ligand within the binding pocket.
Validate and refine computational models of the protein-ligand complex.
By minimizing relaxation-related sensitivity losses, this approach is highly effective for studying the molecular interactions of even transiently bound ligands or those interacting with high-molecular-weight systems. copernicus.org
Computational Modeling and Isotopic Flux Analysis for Ethyl 3,4 Dihydroxybenzoate 13c3
Development of Metabolic Models Incorporating 13C Isotopomer Data
Metabolic models are mathematical representations of the intricate network of biochemical reactions within a cell or organism. frontiersin.org These models are crucial for systematically analyzing cellular metabolism. frontiersin.org The development of a robust metabolic model is the foundational step in ¹³C-Metabolic Flux Analysis (¹³C-MFA). plos.org The scope of the model, which dictates the inclusion of specific metabolic pathways, is a critical decision in ¹³C-MFA studies. frontiersin.org For a compound like Ethyl 3,4-Dihydroxybenzoate-13C3, a model would be constructed to map its expected metabolic fate, including its potential breakdown into smaller molecules that can enter central carbon metabolism.
The incorporation of ¹³C isotopomer data, obtained from tracing experiments with labeled substrates like this compound, is essential for accurately quantifying intracellular fluxes. frontiersin.orgplos.org Isotopomers are molecules that differ only in their isotopic composition. By measuring the distribution of these isotopomers in downstream metabolites, researchers can infer the activity of different metabolic pathways. nih.gov
The process begins with the introduction of the ¹³C-labeled tracer into a biological system, such as a cell culture. frontiersin.org As the cells metabolize the tracer, the ¹³C atoms are incorporated into various intracellular metabolites. The distribution of these labeled carbons creates unique mass isotopomer distributions (MIDs) for each metabolite, which can be measured using techniques like mass spectrometry. nih.gov These experimentally determined MIDs are then used to constrain the metabolic model, allowing for the calculation of intracellular fluxes. ualberta.ca
For instance, if this compound were metabolized to protocatechuic acid and then further degraded, the ¹³C labels would be transferred to intermediates of pathways like the tricarboxylic acid (TCA) cycle. The specific pattern of ¹³C enrichment in TCA cycle intermediates and connected amino acids would provide quantitative information on the relative contributions of different metabolic routes. A hypothetical metabolic model for the assimilation of the benzoate (B1203000) moiety of Ethyl 3,4-Dihydroxybenzoate could include pathways of aromatic compound degradation leading into the beta-ketoadipate pathway, which ultimately feeds into the TCA cycle.
A crucial aspect of these experiments is achieving an isotopic steady state, where the labeling of intracellular metabolites becomes constant over time. frontiersin.org This ensures that the measured isotopomer distributions accurately reflect the underlying metabolic fluxes. frontiersin.org In systems that are slow to label, isotopically nonstationary ¹³C MFA (INST-MFA) can be employed, which analyzes the transient labeling patterns. bohrium.com
The development of comprehensive metabolic models that integrate multiple sets of ¹³C-isotopomer data from parallel labeling experiments can significantly improve the precision of flux estimations. nih.gov For example, experiments could be run in parallel with differently labeled glucose tracers in addition to this compound to resolve fluxes throughout the central carbon metabolism with higher accuracy. nih.gov
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites Following Administration of this compound
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate (B1213749) | 0.60 | 0.25 | 0.10 | 0.05 |
| Acetyl-CoA | 0.55 | 0.30 | 0.15 | 0.00 |
| Citrate | 0.40 | 0.30 | 0.20 | 0.10 |
| Succinate | 0.35 | 0.25 | 0.25 | 0.15 |
| Glutamate | 0.45 | 0.28 | 0.18 | 0.09 |
This interactive table presents hypothetical data on the fractional abundance of mass isotopomers for several key metabolites. M+0 represents the unlabeled metabolite, while M+1, M+2, and M+3 represent the metabolite with one, two, or three ¹³C atoms, respectively. The specific distribution would depend on the metabolic pathways active in the system.
Algorithms for Flux Estimation from Isotopic Labeling Patterns
Once a metabolic model is established and isotopomer data are collected, specialized algorithms are required to estimate the metabolic fluxes. These algorithms aim to find a set of flux values that best explain the experimentally measured MIDs. nih.gov This is typically achieved by minimizing the difference between the simulated MIDs, predicted by the metabolic model for a given set of fluxes, and the experimental MIDs. nih.gov
Several computational frameworks have been developed for this purpose, each with its own set of algorithms. Two common approaches are the cumomer and the Elementary Metabolite Unit (EMU) frameworks. frontiersin.org These methods provide a systematic way to model the propagation of isotopic labels through a metabolic network. The EMU concept, in particular, has been influential in simplifying the computational complexity of ¹³C-MFA. researchgate.net
The general workflow for flux estimation involves several steps:
Model and Data Input : The metabolic network, atom transitions for each reaction, and the measured MIDs of key metabolites are provided as input to the algorithm. researchgate.net
Iterative Optimization : The algorithm then iteratively adjusts the flux values within the model and simulates the resulting MIDs. nih.gov
Goodness-of-Fit : The simulated MIDs are compared to the experimental data, and a goodness-of-fit is calculated. ruc.dk
Flux Determination : The set of fluxes that results in the best fit between the simulated and experimental data is considered the most likely representation of the actual metabolic state. nih.gov
For a tracer like this compound, the algorithms would track the flow of the three ¹³C atoms through the metabolic network. For example, if the ethyl group, labeled with two ¹³C atoms, is cleaved and enters the two-carbon metabolism pool (as acetyl-CoA), the labeling pattern of fatty acids and other downstream metabolites would be highly informative. Similarly, the fate of the carboxyl carbon of the benzoate group would be reflected in the labeling of metabolites involved in anaplerotic reactions.
Software packages such as 13CFLUX2 provide a suite of tools for performing these calculations, including network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. frontiersin.org The choice of algorithm and software can depend on the complexity of the metabolic network and the specific research questions being addressed.
Table 2: Example of a Simplified Flux Estimation Output
| Reaction | Flux Value (relative to uptake) | Confidence Interval |
| Glycolysis | 85.2 | [82.1, 88.3] |
| Pentose Phosphate Pathway | 14.8 | [12.5, 17.1] |
| TCA Cycle Entry (from Acetyl-CoA) | 55.6 | [53.2, 58.0] |
| Anaplerotic Carboxylation | 10.3 | [8.9, 11.7] |
| Ethyl 3,4-Dihydroxybenzoate Degradation | 5.1 | [4.5, 5.7] |
This interactive table shows a hypothetical output from a flux estimation algorithm. The flux values represent the rate of each reaction relative to the uptake of a primary carbon source. The confidence intervals indicate the precision of the flux estimate.
Quantum Chemical Calculations of 13C NMR Chemical Shifts for Structural Validation
While mass spectrometry is a primary tool for measuring isotopomer distributions, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the precise location of isotopic labels within a molecule. diva-portal.org Quantum chemical calculations play a crucial role in validating the structure of isotopically labeled compounds like this compound by accurately predicting their ¹³C NMR chemical shifts. researchgate.netacs.org
The process involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding of each carbon nucleus in the molecule. diva-portal.org These shielding values are then converted into chemical shifts, which can be directly compared to experimental NMR data. A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment of the synthesized labeled compound. researchgate.net
This is particularly important for confirming that the ¹³C labels are in the intended positions within the this compound molecule. For example, if the synthesis was designed to label the three carbons of the ethyl group, quantum chemical calculations would predict a significant downfield shift for these specific carbons in the ¹³C NMR spectrum compared to the unlabeled compound.
Various software packages are available for performing these calculations. The choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts. osti.gov Therefore, it is common practice to benchmark different methods against experimental data for a set of related molecules to identify the most reliable computational protocol. osti.gov
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. bue.edu.eg By comparing the GIAO-calculated ¹³C NMR spectrum with the experimentally measured one, any discrepancies can be identified, which might indicate impurities or an incorrect structural assignment. bue.edu.eg
Table 3: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C1' (ethyl) | 14.5 | 14.3 | 0.2 |
| C2' (ethyl) | 61.2 | 60.9 | 0.3 |
| C=O (carboxyl) | 166.8 | 166.5 | 0.3 |
| C1 (ring) | 122.5 | 122.1 | 0.4 |
| C2 (ring) | 115.8 | 115.5 | 0.3 |
| C3 (ring) | 145.3 | 145.0 | 0.3 |
| C4 (ring) | 150.9 | 150.6 | 0.3 |
| C5 (ring) | 117.2 | 116.9 | 0.3 |
| C6 (ring) | 123.1 | 122.8 | 0.3 |
This interactive table presents a hypothetical comparison of experimental and quantum chemically calculated ¹³C NMR chemical shifts for this compound. The small differences between the experimental and calculated values would serve to validate the structure of the labeled compound.
Degradation Studies and Environmental Fate of Labeled Analogs
Stability and Degradation Pathways in In Vitro Systems
The stability of Ethyl 3,4-Dihydroxybenzoate is influenced by its chemical environment, including matrix, temperature, and exposure to light. In vitro studies, often using systems like cell cultures or subcellular fractions, are crucial for elucidating its intrinsic stability and primary degradation pathways.
The principal degradation pathways for Ethyl 3,4-Dihydroxybenzoate in in vitro systems are hydrolysis and oxidation. The ester linkage is susceptible to hydrolysis, which can be catalyzed by esterase enzymes present in biological matrices or can occur spontaneously, particularly at non-neutral pH. This reaction yields ethanol (B145695) and protocatechuic acid. nih.gov The catechol (3,4-dihydroxy) ring is prone to oxidation, which can lead to the formation of quinone-type structures and subsequent polymerization or ring-opening reactions.
Research on lipid-based nanoparticle delivery systems provides insights into the compound's stability. Studies have shown that encapsulating Ethyl 3,4-Dihydroxybenzoate in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLCs) can protect it from degradation. For instance, NLCs were found to shield the compound from degradation induced by UVB radiation. nih.gov Furthermore, SLN formulations have demonstrated physical stability, maintaining particle size and integrity for extended periods when stored under controlled conditions. mdpi.com This suggests that while the free compound may be susceptible to degradation, its stability can be significantly enhanced through formulation.
| System/Condition | Finding | Implication for Stability |
| Nanostructured Lipid Carriers (NLCs) | Protected compound from UVB-induced degradation. nih.gov | Susceptible to photodegradation; encapsulation offers protection. |
| Solid Lipid Nanoparticles (SLN) | Formulations were stable for 3 months at 4°C and 25°C. nih.govmdpi.com | Possesses good intrinsic stability when protected within a solid matrix. |
| Aqueous Solution (inferred) | Hydrolysis to protocatechuic acid is a primary metabolic step. jmb.or.kr | The ester bond is a key site of instability, leading to degradation. |
| In Vitro Cell Models | Induces various cellular effects, implying interaction and metabolism. medchemexpress.com | The compound is biologically active and subject to metabolic transformation in cellular systems. |
This table is interactive. Users can sort and filter the data.
Abiotic and Biotic Transformation Processes in Non-Biological Matrices
In environmental matrices such as soil and water, Ethyl 3,4-Dihydroxybenzoate-13C3 is subject to both abiotic (non-biological) and biotic (biological) transformation processes. science.gov These processes determine its persistence, mobility, and ultimate environmental fate.
Abiotic Transformation: Abiotic degradation pathways primarily include hydrolysis and photolysis.
Hydrolysis: The ester bond can be chemically hydrolyzed in water, with the rate being dependent on pH and temperature. This process breaks the compound down into ethanol and protocatechuic acid.
Photolysis: Exposure to sunlight, particularly UV radiation, can induce photodegradation of the aromatic catechol ring, similar to what is observed in in vitro systems. nih.gov
Biotic Transformation: Biotic transformation by microorganisms (e.g., bacteria and fungi) is a major route of degradation in soil and water. unesp.br The process typically begins with the hydrolysis of the ethyl ester by microbial esterases to yield protocatechuic acid. jmb.or.kr Protocatechuic acid is a common intermediate in the microbial degradation of various aromatic compounds. jmb.or.krunesp.br
Bacteria and fungi then cleave the aromatic ring of protocatechuic acid using enzymes called dioxygenases. There are two main pathways for this cleavage:
Ortho-cleavage: Protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxylated carbons, leading to 3-carboxy-cis,cis-muconate. wikipedia.orgjmb.or.kr
Meta-cleavage: Protocatechuate 2,3-dioxygenase or 4,5-dioxygenase cleaves the ring at a bond adjacent to the hydroxyl groups. unesp.br
These initial ring-cleavage products are further metabolized through established central metabolic pathways (e.g., the Krebs cycle), ultimately leading to mineralization into carbon dioxide and water. unesp.br
| Process | Matrix | Key Transformation | Resulting Products |
| Abiotic Hydrolysis | Water, Soil | Cleavage of the ethyl ester bond. | Protocatechuic Acid, Ethanol |
| Abiotic Photolysis | Surface Water, Soil Surface | UV-induced degradation of the aromatic ring. nih.gov | Various oxidized fragments |
| Biotic Hydrolysis | Soil, Water | Microbial esterase-catalyzed cleavage of the ester bond. jmb.or.kr | Protocatechuic Acid, Ethanol |
| Biotic Ring Cleavage | Soil, Water | Microbial dioxygenase action on the protocatechuic acid intermediate. jmb.or.krunesp.br | Carboxy-muconate (ortho-cleavage) or other aliphatic acids (meta-cleavage) |
This table is interactive. Users can sort and filter the data.
Isotopic Tracing of Degradation Products in Controlled Environmental Models
The 13C3 label on Ethyl 3,4-Dihydroxybenzoate is the key to definitively tracing its degradation products in complex environmental models like soil columns or aquatic microcosms. Isotopic tracing studies utilize analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify molecules containing the heavier 13C isotope.
In a typical experiment, a controlled environmental system (e.g., a soil sample) would be treated with this compound. Over time, samples would be extracted and analyzed. The mass spectrometer can selectively detect the mass-to-charge ratio of ions containing the 13C atoms.
This methodology allows for:
Unambiguous Identification: The detection of a 13C-labeled molecule confirms it is a degradation product of the original compound and not from the background matrix.
Pathway Elucidation: By identifying the sequence of labeled intermediates that appear and disappear over time, the precise degradation pathway can be mapped. For example, the initial disappearance of labeled Ethyl 3,4-Dihydroxybenzoate would coincide with the appearance of labeled protocatechuic acid.
Quantification of Fate: The amount of 13C label incorporated into different products, including terminal products like 13CO2, can be measured. This allows for a mass balance assessment, determining how much of the original compound is mineralized, incorporated into microbial biomass, or remains as persistent residues.
A study on glucose metabolism using 13C6-glucose tracing in islets demonstrates the power of this technique, where GC-MS was used to track the incorporation of 13C into various metabolites like lactate, citrate, and fumarate (B1241708). core.ac.uk A similar approach applied to this compound would provide definitive evidence of its environmental fate.
| Analyte | Expected Labeling Pattern | Information Gained |
| This compound | Parent compound with +3 mass units (depending on label position). | Rate of disappearance of the parent compound. |
| Protocatechuic Acid-13C | Intermediate with a specific mass shift if the label is on the ring or carboxyl group. | Confirmation and quantification of hydrolysis as a primary step. |
| Ring-Cleavage Products-13C | Aliphatic acid fragments containing the 13C label. | Evidence of specific microbial ring-fission pathways (ortho vs. meta). |
| Carbon Dioxide (13CO2) | Labeled CO2 detected in the headspace. | Measurement of the extent and rate of complete mineralization. |
| Microbial Biomass-13C | Incorporation of 13C into cellular components (e.g., amino acids, fatty acids). | Quantification of the amount of carbon from the compound assimilated by microorganisms. |
This table is interactive. Users can sort and filter the data.
Future Directions and Methodological Advancements in 13c Labeled Compound Research
Integration of ¹³C-MFA with Other Omics Technologies
The future of metabolic research lies in the integration of ¹³C-Metabolic Flux Analysis (MFA) with other omics disciplines such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This multi-omics approach provides a more holistic view of cellular physiology, where flux data from ¹³C-MFA can be contextualized with changes in gene expression, protein abundance, and metabolite pools. ethz.ch The integration of these large-scale datasets is a key approach in systems biology and toxicology. acs.org
By combining these data streams, researchers can construct more sophisticated and predictive models of metabolic networks. For instance, transcriptomic data can reveal the upregulation of specific enzymatic pathways, which can then be quantitatively verified and measured using ¹³C-MFA. This integrated approach is crucial for understanding complex biological systems and disease states where metabolic reprogramming is a key feature. The development of bioinformatics tools and computational models capable of handling and interpreting these multi-layered datasets is a critical area of ongoing research. researchgate.net
Development of Novel ¹³C Labeling Strategies for Complex Molecules
The synthesis of isotopically labeled compounds is a cornerstone of metabolic research. A significant future direction is the development of more efficient and versatile labeling strategies, particularly for complex biomolecules. Traditional methods can be laborious and expensive. Recent advancements focus on late-stage labeling techniques, which introduce isotopic labels into a molecule at a later point in the synthetic route. acs.org This approach is more efficient and allows for the labeling of structurally complex molecules that are difficult to synthesize from simple labeled precursors.
Another innovative strategy involves the use of elemental ¹³C as a starting material for generating universal ¹³C₂ building blocks, such as acetylene. rsc.org This method provides a versatile and atom-economic route to a wide range of ¹³C-labeled compounds, including polymers and pharmaceuticals. rsc.org Furthermore, enzymatic and chemo-enzymatic strategies are being explored to achieve highly specific and efficient labeling of complex natural products and other bioactive molecules. acs.org These novel methods will expand the toolkit available to researchers, enabling the study of a broader range of metabolic pathways and molecular interactions.
Advancements in Analytical Instrumentation for Enhanced Isotopic Detection
The precision and sensitivity of ¹³C-MFA are heavily reliant on the analytical instruments used to measure isotopic enrichment. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of isotopic detection. High-resolution mass spectrometry, including techniques like inductively coupled plasma mass spectrometry (ICP-MS) and multi-collector ICP-MS (MC-ICP-MS), offers significantly improved resolution and sensitivity, allowing for the accurate determination of isotope ratios in complex biological samples. lyellcollection.org911metallurgist.com
Recent developments in MS instrumentation include improved ionization techniques, more sensitive detectors, and enhanced ion separation systems. scispace.comrsc.org Tandem MS (MS/MS) is increasingly being used to obtain position-specific labeling information, which significantly improves the precision of flux estimations. vanderbilt.edu In the realm of NMR, advancements such as dynamic nuclear polarization are being explored to enhance the sensitivity of ¹³C detection. nih.gov These instrumental improvements are critical for resolving subtle changes in metabolic fluxes and for analyzing samples with low metabolite concentrations.
| Advancement | Impact on ¹³C Isotopic Detection |
| High-Resolution Mass Spectrometry (e.g., MC-ICP-MS) | Improved accuracy and precision of isotope ratio measurements. lyellcollection.org911metallurgist.com |
| Tandem Mass Spectrometry (MS/MS) | Provides position-specific labeling information, enhancing flux resolution. vanderbilt.edu |
| Improved Ionization and Detection Systems | Increased sensitivity and lower detection limits for labeled compounds. scispace.comrsc.org |
| Dynamic Nuclear Polarization (NMR) | Enhanced sensitivity for ¹³C NMR-based metabolomics. nih.gov |
Exploration of New Applications in Systems Biology and Mechanistic Toxicology (non-clinical)
The application of ¹³C-labeled compounds is expanding beyond traditional metabolic engineering and into new frontiers of systems biology and non-clinical mechanistic toxicology. nih.gov In systems biology, ¹³C-MFA is being used to understand the metabolic basis of complex phenotypes and to identify novel drug targets. By providing a quantitative measure of metabolic pathway activity, ¹³C-MFA can help to elucidate the mechanism of action of drugs and to understand how genetic mutations lead to metabolic diseases.
In the field of mechanistic toxicology, ¹³C-labeled compounds are being used to trace the metabolic fate of xenobiotics and to understand how these compounds perturb cellular metabolism. rsc.orgacs.org This approach, often integrated within a systems toxicology framework, aims to move beyond empirical, endpoint-based toxicity testing towards a more mechanistic understanding of adverse outcomes. nih.govjksus.org By combining ¹³C tracer studies with other omics data, researchers can identify the specific metabolic pathways that are affected by a toxicant and can develop predictive models of toxicity. This has significant implications for chemical safety assessment and drug development.
| Field | Application of ¹³C-Labeled Compounds |
| Systems Biology | Elucidation of metabolic reprogramming in disease; Identification of novel drug targets. |
| Mechanistic Toxicology | Tracing the metabolic fate of xenobiotics; Understanding mechanisms of toxicity. rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3,4-Dihydroxybenzoate-13C3, and how can isotopic purity be validated?
- Methodological Answer : The synthesis typically involves esterification of 13C3-labeled 3,4-dihydroxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment ratios. Additionally, 13C NMR spectroscopy identifies the labeled positions (e.g., aromatic carbons) and ensures absence of unlabeled impurities. Purification via recrystallization or column chromatography is critical to achieving >98% isotopic purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 13C NMR : Focus on signals at ~165 ppm (ester carbonyl) and aromatic carbons (~110-150 ppm) to confirm labeling positions.
- 1H NMR : Identify ester methylene protons (~4.3 ppm, quartet) and aromatic protons (~6.8-7.2 ppm).
- FTIR : Look for ester C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretching (~3200-3500 cm⁻¹).
- HRMS : Use electrospray ionization (ESI) to detect [M+H]+ ions and validate isotopic enrichment. These methods collectively ensure structural and isotopic integrity .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to minimize oxidation and hydrolysis. Pre-dissolve in deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid repeated freeze-thaw cycles. Regularly monitor stability via HPLC with UV detection (λ = 280 nm) to check for degradation products like 3,4-dihydroxybenzoic acid .
Advanced Research Questions
Q. How can researchers design isotopic tracing experiments to study the metabolic fate of this compound in biological systems?
- Methodological Answer :
- Dosing : Administer the compound to cell cultures or model organisms (e.g., rodents) at physiologically relevant concentrations.
- Extraction : Use methanol:water (80:20) with 0.1% formic acid to quench metabolism and extract the compound and its metabolites.
- Analysis : Employ LC-MS/MS with multiple reaction monitoring (MRM) to track 13C-labeled metabolites. Pair with kinetic modeling software (e.g., SAAM II) to quantify metabolic flux rates.
- Validation : Compare results with unlabeled controls to distinguish background noise from true isotopic incorporation .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Sample at intervals (0, 6, 12, 24 hrs) and analyze via HPLC-UV to quantify degradation.
- Statistical Analysis : Apply ANOVA to identify pH-dependent degradation trends. Use Arrhenius modeling for temperature-dependent stability predictions.
- Mitigation : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) in low-pH conditions to stabilize the compound .
Q. How can this compound be utilized as a precursor for synthesizing 13C-labeled polyphenolic derivatives?
- Methodological Answer :
- Regioselective Functionalization : Protect hydroxyl groups with acetyl or benzyl groups before introducing substituents (e.g., glycosylation or alkylation).
- Catalysis : Use BF₃·Et₂O to facilitate transesterification or hydrolysis under mild conditions.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm products with HRMS and 2D NMR (e.g., HSQC for 13C-1H correlations) .
Q. What advanced analytical approaches are recommended for detecting low-abundance 13C-labeled metabolites of this compound in complex matrices?
- Methodological Answer :
- Enrichment Techniques : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from biological fluids.
- High-Sensitivity MS : Apply orbitrap-based mass spectrometers (e.g., Q-Exactive) with data-independent acquisition (DIA) to capture isotopic patterns.
- Data Processing : Utilize software (e.g., XCMS Online) for peak alignment and isotopic natural abundance correction to distinguish true 13C signals .
Key Considerations for Experimental Design
- Systematic Validation : Follow protocols from the Cochrane Handbook to critically appraise literature discrepancies, ensuring reproducibility through predefined inclusion/exclusion criteria for data analysis .
- Instrument Calibration : Regularly calibrate NMR and MS instruments using certified 13C-labeled standards to maintain accuracy in isotopic measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
